Cas no 2097967-69-4 (4-Bromo-6-(4-bromobenzyl)pyrimidine)

4-Bromo-6-(4-bromobenzyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-6-(4-bromobenzyl)pyrimidine
- 4-bromo-6-[(4-bromophenyl)methyl]pyrimidine
- 4-Bromo-6-(4-bromobenzyl)pyrimidine
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- Inchi: 1S/C11H8Br2N2/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2
- InChI Key: DASOMSSCPZMCLH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CC1C=C(N=CN=1)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 193
- XLogP3: 3.9
- Topological Polar Surface Area: 25.8
4-Bromo-6-(4-bromobenzyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-3913-0.5g |
4-bromo-6-(4-bromobenzyl)pyrimidine |
2097967-69-4 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-3913-1g |
4-bromo-6-(4-bromobenzyl)pyrimidine |
2097967-69-4 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-3913-10g |
4-bromo-6-(4-bromobenzyl)pyrimidine |
2097967-69-4 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-3913-5g |
4-bromo-6-(4-bromobenzyl)pyrimidine |
2097967-69-4 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | B250421-1g |
4-bromo-6-(4-bromobenzyl)pyrimidine |
2097967-69-4 | 1g |
$ 570.00 | 2022-06-07 | ||
TRC | B250421-100mg |
4-bromo-6-(4-bromobenzyl)pyrimidine |
2097967-69-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B250421-500mg |
4-bromo-6-(4-bromobenzyl)pyrimidine |
2097967-69-4 | 500mg |
$ 365.00 | 2022-06-07 | ||
Life Chemicals | F1967-3913-0.25g |
4-bromo-6-(4-bromobenzyl)pyrimidine |
2097967-69-4 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-3913-2.5g |
4-bromo-6-(4-bromobenzyl)pyrimidine |
2097967-69-4 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 |
4-Bromo-6-(4-bromobenzyl)pyrimidine Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on 4-Bromo-6-(4-bromobenzyl)pyrimidine
Recent Advances in the Study of 4-Bromo-6-(4-bromobenzyl)pyrimidine (CAS: 2097967-69-4)
The compound 4-Bromo-6-(4-bromobenzyl)pyrimidine (CAS: 2097967-69-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, featuring a pyrimidine core substituted with bromine atoms, has been investigated for its role as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its utility in the design of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.
One of the key areas of research involving 4-Bromo-6-(4-bromobenzyl)pyrimidine is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Researchers have explored the use of this compound as a building block for the synthesis of novel kinase inhibitors, leveraging its bromine substituents for further functionalization. Recent publications have demonstrated its efficacy in modulating specific kinase targets, offering promising leads for therapeutic intervention.
In addition to its role in kinase inhibitor development, 4-Bromo-6-(4-bromobenzyl)pyrimidine has also been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit potent activity against a range of bacterial and fungal pathogens. The presence of bromine atoms enhances the compound's ability to interact with microbial enzymes, making it a valuable scaffold for the design of new antimicrobial agents. Recent findings suggest that further optimization of its structure could lead to the development of next-generation antibiotics with improved efficacy and reduced resistance.
The synthetic versatility of 4-Bromo-6-(4-bromobenzyl)pyrimidine has also been a focal point of recent research. Chemists have developed efficient methodologies for its preparation and subsequent derivatization, enabling the rapid generation of diverse compound libraries. These libraries have been screened for various biological activities, leading to the identification of novel hits with potential therapeutic applications. The compound's stability and reactivity make it an attractive candidate for high-throughput screening and combinatorial chemistry approaches.
Despite these advancements, challenges remain in the optimization of 4-Bromo-6-(4-bromobenzyl)pyrimidine-based compounds. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed to fully realize their therapeutic potential. Ongoing research is focused on structure-activity relationship (SAR) studies to fine-tune the properties of these molecules. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and translate findings into clinically viable treatments.
In conclusion, 4-Bromo-6-(4-bromobenzyl)pyrimidine (CAS: 2097967-69-4) represents a promising scaffold in chemical biology and medicinal chemistry. Its applications in kinase inhibitor development, antimicrobial therapy, and synthetic chemistry underscore its versatility and potential impact on drug discovery. Continued research and innovation will be crucial to unlocking its full potential and addressing the challenges associated with its use. This compound is poised to play a significant role in the development of next-generation therapeutics, making it a valuable focus for future studies.
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